molecular formula C21H27N B090678 Butriptyline CAS No. 15686-37-0

Butriptyline

Cat. No.: B090678
CAS No.: 15686-37-0
M. Wt: 293.4 g/mol
InChI Key: ALELTFCQZDXAMQ-UHFFFAOYSA-N
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Description

Butriptyline, sold under the brand name Evadyne, is a tricyclic antidepressant that has been used in the United Kingdom and several other European countries for the treatment of depression. It is a member of the dibenzocycloheptadiene class of compounds, which are characterized by their three-ring structure. This compound is known for its potent antihistamine and anticholinergic effects, which contribute to its therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butriptyline involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene with 3-dimethylaminopropyl chloride in the presence of a base such as sodium amide. This reaction yields this compound as a racemic mixture. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Butriptyline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Northis compound is a major metabolite formed through oxidation.

    Reduction: Reduced derivatives of the tricyclic structure.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Butriptyline has been extensively studied for its applications in various fields:

Mechanism of Action

Butriptyline exerts its effects primarily through antagonism of the serotonin transporter and histamine H1 receptor. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. Additionally, its antihistamine action contributes to its sedative effects, which can be beneficial in treating anxiety and insomnia associated with depression .

Comparison with Similar Compounds

Uniqueness of Butriptyline: this compound is unique due to its relatively late introduction and atypical pharmacology compared to other tricyclic antidepressants. It has potent antihistamine and anticholinergic effects with reduced severity of side effects like sedation and lower risk of interactions with other medications .

Properties

IUPAC Name

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALELTFCQZDXAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022715
Record name Butriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35941-65-2
Record name Butriptyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35941-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butriptyline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butriptyline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTRIPTYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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